molecular formula C43H38N2O4 B11558651 4,4'-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis{N-[(Z)-(4-methoxyphenyl)methylidene]aniline}

4,4'-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis{N-[(Z)-(4-methoxyphenyl)methylidene]aniline}

Cat. No.: B11558651
M. Wt: 646.8 g/mol
InChI Key: FUTLJALKZJMLKR-UHFFFAOYSA-N
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Description

4,4’-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis{N-[(Z)-(4-methoxyphenyl)methylidene]aniline} is a complex organic compound known for its unique structural properties. This compound features a central propane-2,2-diyl group flanked by benzene rings, which are further connected to methoxyphenyl and aniline groups through ether and imine linkages. Its intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis{N-[(Z)-(4-methoxyphenyl)methylidene]aniline} typically involves multiple steps:

    Formation of the central propane-2,2-diyl group: This step involves the reaction of appropriate precursors under controlled conditions to form the central propane-2,2-diyl group.

    Attachment of benzene rings: The benzene rings are introduced through electrophilic aromatic substitution reactions.

    Formation of ether linkages: The ether linkages are formed by nucleophilic substitution reactions involving phenolic compounds.

    Introduction of methoxyphenyl and aniline groups: These groups are attached through condensation reactions, forming imine linkages.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch processing: This method allows for precise control over reaction conditions, ensuring high purity and yield.

    Continuous flow synthesis: This method is used for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4’-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis{N-[(Z)-(4-methoxyphenyl)methylidene]aniline} undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine linkages to amine groups.

    Substitution: The benzene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include:

    Quinones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted benzene derivatives: From substitution reactions.

Scientific Research Applications

4,4’-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis{N-[(Z)-(4-methoxyphenyl)methylidene]aniline} has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4,4’-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis{N-[(Z)-(4-methoxyphenyl)methylidene]aniline} involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors.

    Pathways Involved: It modulates various biochemical pathways, leading to its observed effects. For example, it may inhibit enzyme activity or alter signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(Propane-2,2-diyl)bis(cyanatobenzene)
  • 4,4’-(Propane-2,2-diyl)bis((allyloxy)benzene)
  • 4,4’-Isopropylidenebis [2-(2,6-dibromophenoxy)ethanol]

Uniqueness

4,4’-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis{N-[(Z)-(4-methoxyphenyl)methylidene]aniline} stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C43H38N2O4

Molecular Weight

646.8 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[4-[4-[2-[4-[4-[(4-methoxyphenyl)methylideneamino]phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]methanimine

InChI

InChI=1S/C43H38N2O4/c1-43(2,33-9-21-39(22-10-33)48-41-25-13-35(14-26-41)44-29-31-5-17-37(46-3)18-6-31)34-11-23-40(24-12-34)49-42-27-15-36(16-28-42)45-30-32-7-19-38(47-4)20-8-32/h5-30H,1-4H3

InChI Key

FUTLJALKZJMLKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC5=CC=C(C=C5)N=CC6=CC=C(C=C6)OC

Origin of Product

United States

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